molecular formula C11H10F3NO B12617948 8-(Trifluoromethyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one CAS No. 920334-40-3

8-(Trifluoromethyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one

Katalognummer: B12617948
CAS-Nummer: 920334-40-3
Molekulargewicht: 229.20 g/mol
InChI-Schlüssel: RDLNHRVUZJMUCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Trifluoromethyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of a trifluoromethyl group in its structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 8-(Trifluoromethyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Wirkmechanismus

The mechanism of action of 8-(Trifluoromethyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-(Trifluoromethyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one is unique due to its benzazepine scaffold combined with the trifluoromethyl group, which imparts distinct chemical properties and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes .

Eigenschaften

CAS-Nummer

920334-40-3

Molekularformel

C11H10F3NO

Molekulargewicht

229.20 g/mol

IUPAC-Name

8-(trifluoromethyl)-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)7-3-4-8-9(6-7)15-5-1-2-10(8)16/h3-4,6,15H,1-2,5H2

InChI-Schlüssel

RDLNHRVUZJMUCV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2=C(C=C(C=C2)C(F)(F)F)NC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.